Phenyl(2H-1,2,3-triazol-2-yl)methanone
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Overview
Description
Phenyl(2H-1,2,3-triazol-2-yl)methanone is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2H-1,2,3-triazol-2-yl)methanone can be synthesized using “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings . One common approach involves the reaction of phenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring . The reaction is typically carried out in an aqueous medium, which provides a green and efficient route to the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale “Click” chemistry reactions using automated reactors to ensure high yield and purity . The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(2H-1,2,3-triazol-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Phenyl(2H-1,2,3-triazol-2-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl(2H-1,2,3-triazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Phenyl(2H-1,2,3-triazol-2-yl)methanone can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
Pyrazoles: Another class of nitrogen-containing heterocycles with different pharmacological profiles.
Benzoxazoles: Compounds with a fused benzene and oxazole ring, used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
860573-38-2 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
phenyl(triazol-2-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(12-10-6-7-11-12)8-4-2-1-3-5-8/h1-7H |
InChI Key |
NNGXBITUADYBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2N=CC=N2 |
Origin of Product |
United States |
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